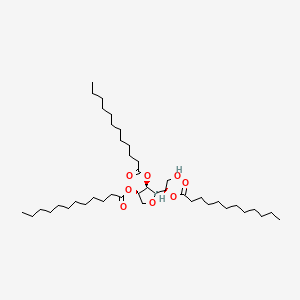
Sorbitan, tridodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan, tridodecanoate is synthesized through the esterification of sorbitan with dodecanoic acid. The reaction typically involves heating sorbitan and dodecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where sorbitan and dodecanoic acid are fed into a reactor along with the catalyst. The reaction mixture is then heated and stirred to ensure complete esterification. The product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, tridodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, resulting in the formation of sorbitan and dodecanoic acid. Transesterification involves the exchange of the ester group with another alcohol or acid, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), moderate temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts (e.g., sulfuric acid, sodium methoxide), elevated temperatures.
Major Products:
Hydrolysis: Sorbitan and dodecanoic acid.
Transesterification: Various esters depending on the alcohol or acid used in the reaction.
Wissenschaftliche Forschungsanwendungen
Sorbitan, tridodecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.
Industry: Applied in cosmetics, food products, and personal care items as an emulsifier and stabilizer.
Wirkmechanismus
Sorbitan, tridodecanoate exerts its effects by reducing the surface tension between different phases, such as oil and water, thereby stabilizing emulsions. The hydrophilic (water-attracting) and lipophilic (fat-attracting) parts of the molecule allow it to interact with both aqueous and oily phases, facilitating the formation of stable emulsions. This property is crucial in various applications, including drug delivery and cosmetic formulations .
Vergleich Mit ähnlichen Verbindungen
Sorbitan monostearate: Another sorbitan ester used as an emulsifier and stabilizer in food and pharmaceutical products.
Sorbitan tristearate: Similar to sorbitan, tridodecanoate, but with stearic acid instead of dodecanoic acid, used in similar applications.
Uniqueness: this compound is unique due to its specific fatty acid chain length (dodecanoic acid), which imparts distinct properties such as melting point and hydrophilic-lipophilic balance (HLB). This makes it particularly suitable for certain applications where other sorbitan esters may not perform as effectively .
Eigenschaften
CAS-Nummer |
71217-21-5 |
|---|---|
Molekularformel |
C42H78O8 |
Molekulargewicht |
711.1 g/mol |
IUPAC-Name |
[(3S,4R,5R)-4-dodecanoyloxy-5-[(1R)-1-dodecanoyloxy-2-hydroxyethyl]oxolan-3-yl] dodecanoate |
InChI |
InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-36(34-43)41-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)37(35-47-41)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41-,42-/m1/s1 |
InChI-Schlüssel |
WFYQXRLQOPKLJW-JXWCMEKSSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


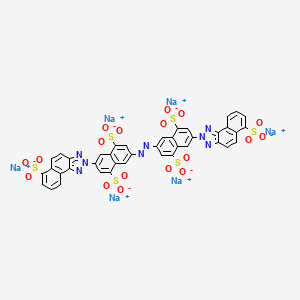

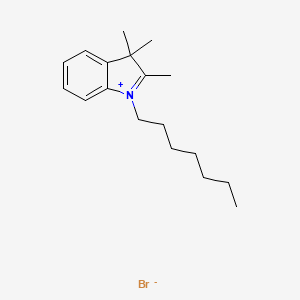
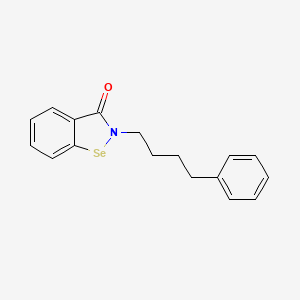

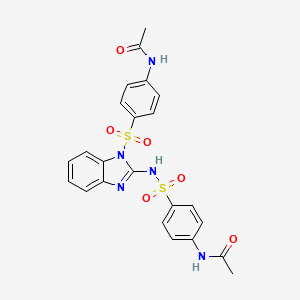
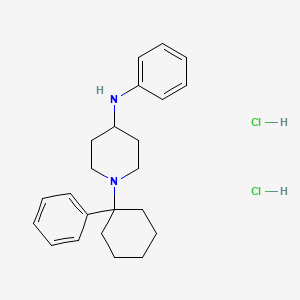
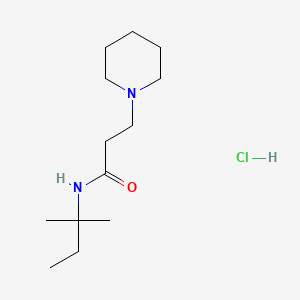
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
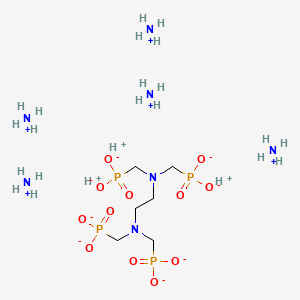
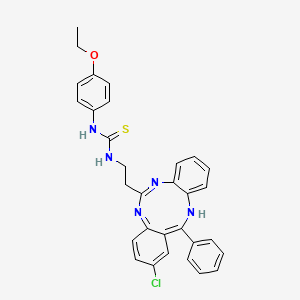
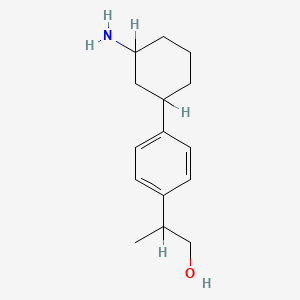
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

